

Application Notes and Protocols for Cell Viability Assay Using Roginolisib Hemifumarate

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Compound of Interest		
Compound Name:	Roginolisib hemifumarate	
Cat. No.:	B15190132	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roginolisib hemifumarate is a potent and selective, orally active inhibitor of phosphoinositide 3-kinase delta (PI3K δ), a key enzyme in the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, survival, and differentiation. Dysregulation of the PI3K δ pathway is implicated in various malignancies, particularly those of hematopoietic origin, making it a compelling target for cancer therapy.[2][3] Roginolisib has demonstrated a multi-modal effect on cancer by directly inhibiting cancer cell proliferation and modulating the anti-tumor immune response.[2][3]

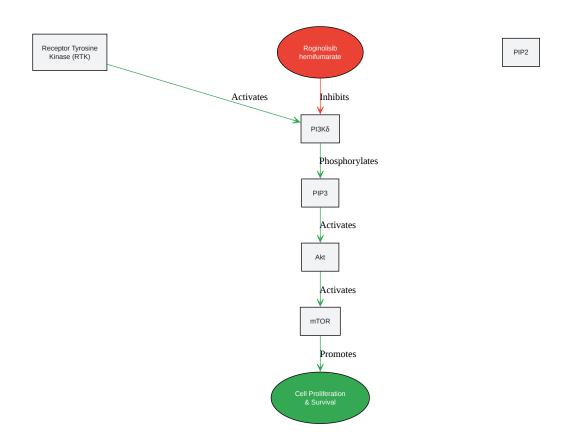
These application notes provide a detailed protocol for assessing the effect of **Roginolisib hemifumarate** on cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay is a robust and sensitive method for quantifying viable cells based on the measurement of ATP, an indicator of metabolic activity.

Mechanism of Action: PI3K δ Inhibition

Roginolisib hemifumarate selectively targets the p110 δ catalytic subunit of PI3K. This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt.



The subsequent cascade of deactivation in the PI3K/Akt/mTOR pathway ultimately results in decreased cell proliferation and survival.



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PI3K/Akt/mTOR signaling pathway inhibition by Roginolisib.

Data Presentation: In Vitro Efficacy of Roginolisib Hemifumarate

The following table summarizes the reported in vitro activity of **Roginolisib hemifumarate** in various assays and cell lines. This data provides a reference for the expected potency of the compound.



Parameter	Cell Line / System	Value	Reference
IC50	PI3Kδ enzyme assay	145 nM	[1]
IC50	B Cell Proliferation	48 nM	[1]
IC50	BCR-induced pAkt (Ramos B cells)	280 nM	[1]
Cell Viability Reduction	Mesothelioma Cell Lines	34-60%	

Experimental Protocols

This section provides a detailed protocol for determining the effect of **Roginolisib hemifumarate** on the viability of cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay.

Experimental Workflow





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Workflow for the cell viability assay.

Materials and Reagents

- Roginolisib hemifumarate
- Cancer cell line of interest (e.g., Ramos, SU-DHL-6)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA (for adherent cells)
- CellTiter-Glo® Luminescent Cell Viability Assay kit



- Sterile, opaque-walled 96-well microplates
- Dimethyl sulfoxide (DMSO)
- Luminometer

Protocol

- 1. Cell Seeding:
- Harvest and count cells. Ensure cell viability is >95% using a method such as trypan blue exclusion.
- Seed cells in a sterile, opaque-walled 96-well plate at a predetermined optimal density in 100 μL of complete culture medium per well. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.
- Include wells with medium only to serve as a background control.
- Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
- 2. Compound Preparation and Treatment:
- Prepare a stock solution of Roginolisib hemifumarate in DMSO (e.g., 10 mM).
- Perform serial dilutions of the Roginolisib stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to use a concentration range that brackets the expected IC50 value (e.g., 0.1 nM to 10 μM).
- Carefully remove the medium from the wells (for adherent cells) or add the compound directly to the wells (for suspension cells). Add 100 μL of the medium containing the various concentrations of **Roginolisib hemifumarate** to the appropriate wells.
- Include vehicle control wells containing the same final concentration of DMSO as the treated wells.
- Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.



- 3. CellTiter-Glo® Assay:
- Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.
- Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 μL).
- Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- 4. Data Acquisition and Analysis:
- Measure the luminescence of each well using a luminometer.
- Subtract the average luminescence value from the background control wells (medium only) from all other values.
- Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).
- Plot the percentage of cell viability against the logarithm of the Roginolisib concentration.
- Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism).

Conclusion

This document provides a comprehensive guide for conducting cell viability assays with **Roginolisib hemifumarate**. The provided protocols and data serve as a valuable resource for researchers investigating the anti-proliferative effects of this potent PI3K δ inhibitor. Adherence to these detailed methodologies will ensure the generation of accurate and reproducible data, facilitating further drug development and a deeper understanding of Roginolisib's therapeutic potential.



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